3-Hydroxy-6,16-dimethylpregn-4-en-20-one
Description
3-Hydroxy-6,16-dimethylpregn-4-en-20-one is a steroid derivative characterized by a pregnane backbone (21 carbons) with specific functional modifications. Its structure includes:
- A hydroxyl group at position C2.
- Methyl groups at positions C6 and C14.
- A ketone at position C20.
- A double bond between C4 and C5 (pregn-4-ene).
For example, the introduction of methyl groups at C6 and C16 may involve alkylation reactions under controlled conditions, while the C3 hydroxyl group could result from enzymatic or chemical oxidation .
Its methyl groups likely enhance lipophilicity compared to hydroxylated analogs, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-(3-hydroxy-6,10,13,16-tetramethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,16-18,20-21,25H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEJLEVEJWUXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864982 | |
| Record name | 3-Hydroxy-6,16-dimethylpregn-4-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimepregnen involves several steps, starting from basic steroidal precursors. The synthetic route typically includes the introduction of methyl groups at the 6α and 16α positions of the pregnene skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the correct stereochemistry.
Chemical Reactions Analysis
Dimepregnen undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 3β position to a ketone.
Reduction: The ketone group at the 20th position can be reduced to a hydroxyl group.
Substitution: The methyl groups at the 6α and 16α positions can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride.
Scientific Research Applications
Dimepregnen has been studied primarily for its antiestrogenic properties
Chemistry: As a model compound for studying steroidal synthesis and reactions.
Biology: Investigating its effects on hormone receptors and cellular pathways.
Medicine: Potential use in hormone therapy and cancer treatment due to its antiestrogenic properties.
Industry: Limited applications due to its lack of commercialization.
Mechanism of Action
Dimepregnen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This antiestrogenic activity can inhibit the growth of estrogen-dependent cells. The molecular targets include estrogen receptors, and the pathways involved are those related to estrogen signaling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
A. Hydroxyl vs. Methyl Substituents
- 6,21-Dihydroxy derivatives (e.g., Pregn-4-ene-3,20-dione,6,21-dihydroxy-) exhibit higher polarity and water solubility compared to 3-Hydroxy-6,16-dimethylpregn-4-en-20-one. The latter’s methyl groups at C6 and C16 likely reduce renal clearance, prolonging its half-life .
- Aldosterone , with a C11 hydroxyl and C18 aldehyde, shows strong mineralocorticoid activity, whereas the absence of these groups in the target compound suggests divergent biological targets .
B. Double Bond Positioning
- The Δ⁴ double bond (pregn-4-ene) is shared with corticosterone analogs, enabling similar receptor binding conformations. However, methylation at C6 and C16 may sterically hinder interactions with glucocorticoid receptors .
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